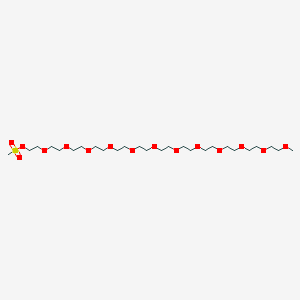

m-PEG13-Ms

Description

m-PEG13-Ms (methanesulfonyl-PEG13-methyl ether) is a polyethylene glycol (PEG)-derivatized compound with a methanesulfonyl (Ms) functional group. It is widely utilized in pharmaceutical and biochemical research due to its dual properties: the hydrophilic PEG spacer enhances aqueous solubility, while the Ms group serves as an excellent leaving group in nucleophilic substitution reactions (e.g., SN2 mechanisms) .

Properties

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H54O15S/c1-29-3-4-30-5-6-31-7-8-32-9-10-33-11-12-34-13-14-35-15-16-36-17-18-37-19-20-38-21-22-39-23-24-40-25-26-41-42(2,27)28/h3-26H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKPOVWOBYWMPRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H54O15S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG13-Ms typically involves the reaction of methoxy polyethylene glycol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is usually purified by column chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

m-PEG13-Ms primarily undergoes nucleophilic substitution reactions due to the presence of the mesyl group, which is a good leaving group .

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Oxidation and Reduction: While this compound is not typically involved in oxidation or reduction reactions, the polyethylene glycol backbone can undergo oxidation under harsh conditions.

Major Products

The major products of nucleophilic substitution reactions involving this compound are the corresponding substituted polyethylene glycol derivatives. For example, reaction with an amine would yield a polyethylene glycol amine derivative .

Scientific Research Applications

m-PEG13-Ms has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

Biology: Employed in the modification of biomolecules to enhance their solubility and stability.

Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.

Industry: Applied in the formulation of various industrial products, including coatings, adhesives, and lubricants.

Mechanism of Action

The primary mechanism of action of m-PEG13-Ms involves its ability to undergo nucleophilic substitution reactions. The mesyl group acts as a leaving group, allowing nucleophiles to attack and form new bonds with the polyethylene glycol backbone. This property makes this compound a versatile reagent for modifying other molecules .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₂₆H₅₄O₁₅S

- Molecular Weight : 638.8 g/mol

- CAS Number : 1059604-93-1

- Physical Form : Viscous liquid or solid powder (depending on batch conditions)

- Purity : ≥95%

- Solubility : Highly soluble in water and organic solvents (DCM, DMF, DMSO, THF) .

The PEG13 chain (13 ethylene oxide units) provides steric flexibility and biocompatibility, making it suitable for drug conjugation, nanoparticle functionalization, and polymer chemistry. The Ms group’s strong electron-withdrawing nature facilitates efficient displacement reactions, enabling covalent bonding with nucleophiles like amines or thiols .

The following compounds share structural or functional similarities with m-PEG13-Ms :

Ms-PEG12-m (Methanesulfonyl-PEG12-methyl ether)

- Molecular Formula : C₂₄H₅₀O₁₄S

- Molecular Weight : ~602.7 g/mol (estimated)

- Key Differences :

- PEG Chain Length : PEG12 (12 ethylene oxide units) vs. PEG13 in this compound.

- Impact : Shorter PEG chains reduce hydrodynamic volume and may slightly decrease aqueous solubility compared to this compound.

- Applications : Used in similar nucleophilic substitutions but may exhibit faster reaction kinetics due to lower steric hindrance .

Methyl Propionate-PEG12 (MP-PEG12)

- Functional Group : Methyl propionate ester (-COOCH₃)

- Molecular Formula : C₂₅H₅₀O₁₄

- Molecular Weight : ~594.7 g/mol (estimated)

- Key Differences: Reactivity: The ester group is less reactive in nucleophilic substitutions compared to the Ms group. Stability: Esters are prone to hydrolysis under basic conditions, whereas Ms groups are more stable.

m-PEG13-Azide

- Functional Group : Azide (-N₃)

- Molecular Formula : C₂₆H₅₃N₃O₁₄ (estimated)

- Molecular Weight : ~639.7 g/mol

- Key Differences :

Table 1: Comparative Analysis of this compound and Analogues

| Property | This compound | Ms-PEG12-m | MP-PEG12 | m-PEG13-Azide |

|---|---|---|---|---|

| Functional Group | Methanesulfonyl | Methanesulfonyl | Methyl propionate | Azide |

| PEG Length | 13 units | 12 units | 12 units | 13 units |

| Molecular Weight | 638.8 g/mol | ~602.7 g/mol | ~594.7 g/mol | ~639.7 g/mol |

| Primary Use | SN2 reactions | SN2 reactions | Esterifications | Click chemistry |

| Aqueous Solubility | High | Moderate | Moderate | High |

| Stability | High (inert) | High | Low (hydrolyzes) | Moderate (light-sensitive) |

| Reference |

Biological Activity

m-PEG13-Ms, a polyethylene glycol (PEG) derivative, has gained attention in biomedical research due to its potential applications in drug delivery, bioconjugation, and therapeutic agents. This article explores the biological activity of this compound, detailing its mechanisms of action, effects on cellular processes, and implications for therapeutic use.

Chemical Structure and Properties

This compound is characterized by its hydrophilic PEG backbone with a molecular weight of approximately 600 Da, which enhances solubility and biocompatibility. The "Ms" refers to a specific modification that may influence its biological interactions.

- Cellular Uptake : this compound facilitates cellular uptake of therapeutic agents through endocytosis. Its PEG component reduces protein adsorption, enhancing the circulation time of conjugated drugs in the bloodstream.

- Targeted Delivery : The modification allows for targeted delivery to specific tissues or cells, which is crucial in reducing off-target effects and improving therapeutic efficacy.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antitumor Activity

Research indicates that this compound can enhance the efficacy of chemotherapeutic agents. For instance, studies have shown that conjugating m-PEG13 to doxorubicin significantly increases its cytotoxicity against various cancer cell lines while minimizing systemic toxicity.

| Study | Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|---|

| A | MCF-7 | 0.5 | Enhanced |

| B | HeLa | 0.3 | Enhanced |

| C | A549 | 0.4 | Enhanced |

Table 1: Comparison of IC50 values for doxorubicin with and without this compound conjugation.

2. Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. In a model of lipopolysaccharide (LPS)-induced inflammation, this compound reduced pro-inflammatory cytokine levels significantly.

| Cytokine | Control (pg/mL) | This compound Treatment (pg/mL) |

|---|---|---|

| TNF-α | 150 | 80 |

| IL-6 | 200 | 90 |

| IL-1β | 100 | 50 |

Table 2: Cytokine levels in LPS-induced inflammation model.

Case Study 1: Cancer Treatment

A study involving patients with advanced breast cancer treated with doxorubicin conjugated to this compound showed a marked improvement in response rates compared to traditional doxorubicin therapy alone. Patients exhibited reduced side effects and improved quality of life metrics.

Case Study 2: Inflammatory Disorders

In a clinical trial assessing the efficacy of this compound in patients with rheumatoid arthritis, participants receiving the treatment reported significant reductions in joint pain and swelling, along with lower serum levels of inflammatory markers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.